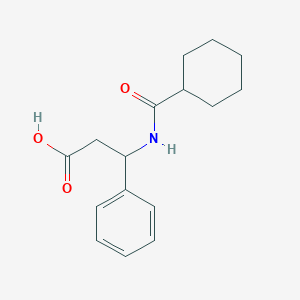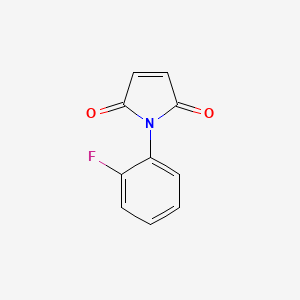
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-fluorophenyl)-1H-pyrrole-2,5-dione" is a derivative of pyrrole-2,5-dione, which is a core structure in various heterocyclic compounds. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The pyrrole-2,5-dione moiety is known for its electron-deficient nature and is often used in the synthesis of dyes, pharmaceuticals, and materials with specific optical properties.
Synthesis Analysis
The synthesis of derivatives of pyrrole-2,5-dione, such as 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione, can be achieved through various synthetic routes. One efficient method for synthesizing tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which is structurally related to our compound of interest, involves a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione. The use of p-toluenesulfonic acid as a catalyst has been identified as crucial for obtaining high yields of these compounds . Although the specific synthesis of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of pyrrole-2,5-dione derivatives is characterized by a conjugated system that can be further modified by substituents on the aromatic rings. Strategic placement of electron-withdrawing groups, such as fluorine, can lead to the formation of acceptor-donor-acceptor type fluorophores, which can significantly alter the optical properties of the compound . The presence of nitrophenyl groups in related compounds has been shown to facilitate deprotonation and anion binding, leading to a color change, which suggests that the fluorophenyl group in our compound may also influence its electronic behavior .
Chemical Reactions Analysis
The reactivity of pyrrole-2,5-dione derivatives can be influenced by the substituents present on the aromatic rings. For instance, the presence of nitrophenyl groups has been shown to enable deprotonation in the presence of fluoride ions, resulting in a color change . This indicates that the 1-(2-fluorophenyl) substituent in our compound may also participate in specific chemical reactions, such as deprotonation or anion binding, although the exact reactions would depend on the experimental conditions and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical properties of pyrrole-2,5-dione derivatives, such as solubility, can vary significantly depending on the nature of the substituents and the solvent used. For example, the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound similar to our compound of interest, has been studied in various solvents, showing that solubility increases with temperature and is highest in polar aprotic solvents like DMF, NMP, and DMSO . These findings suggest that the solubility of 1-(2-fluorophenyl)-1H-pyrrole-2,5-dione would also be influenced by the solvent and temperature, although the specific solubility profile would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines
- Scientific Field: Biomedical Research .
- Application Summary: 1H-Pyrazolo[3,4-b]pyridines are used as a scaffold for antitumor agents .
- Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results or Outcomes: These compounds have shown significant biological activity, and their use as antitumor agents corresponds to 15% of the biomedical applications .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Synthesis of 1-(2-Fluorophenyl)pyrazoles
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Methods of Application: The synthesis involves a 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results or Outcomes: The reaction intermediates were characterized by single crystal X-ray diffraction analysis .
2-Fluorodeschloroketamine
- Scientific Field: Pharmacology .
- Application Summary: 2-Fluorodeschloroketamine, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine and 2-FDCK, is a dissociative anesthetic related to ketamine .
- Methods of Application: It is an analogue of ketamine where the chlorine group has been replaced by fluorine .
- Results or Outcomes: Its sale and use as a designer drug has been reported in various countries .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQAFSGPGGEGPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390027 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
63566-53-0 |
Source


|
| Record name | 1-(2-Fluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

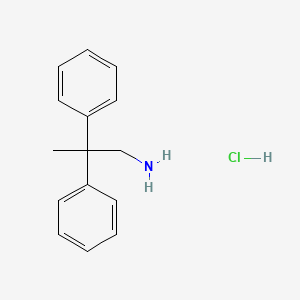
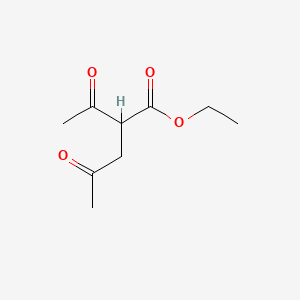
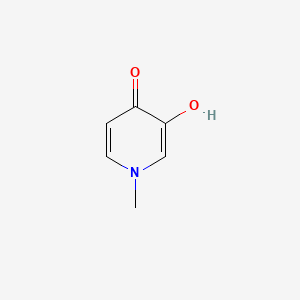
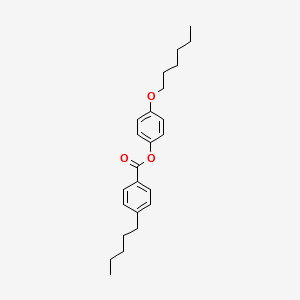
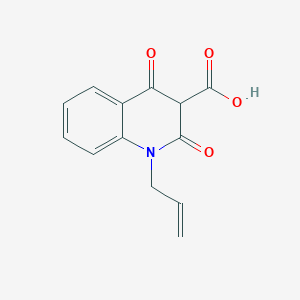
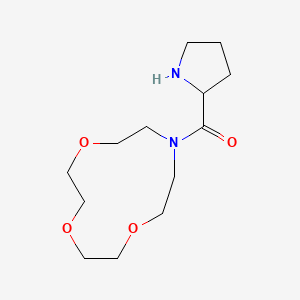
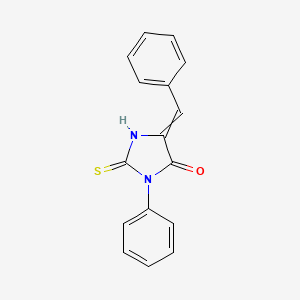
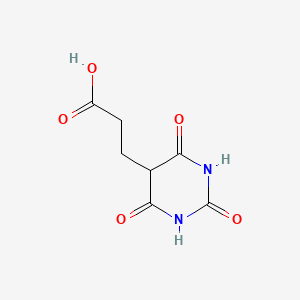
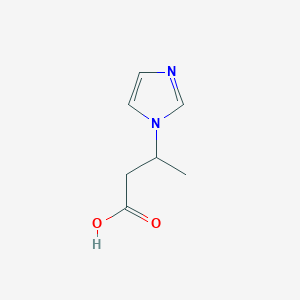
![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)
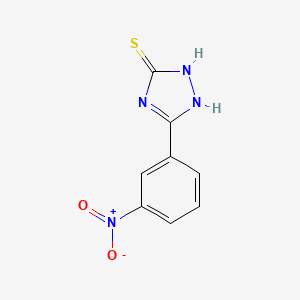
![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
